4-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide
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Overview
Description
4-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide is a chemical compound with a complex structure that includes a cyano group, an isoxazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through a cycloaddition reaction involving a nitrile oxide and an alkene.
Introduction of the pyrrolidine ring: This step often involves the reaction of an appropriate amine with a suitable electrophile.
Attachment of the benzamide moiety: This can be done through an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide: shares structural similarities with other compounds containing isoxazole and pyrrolidine rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-cyano-N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12-17(13(2)24-21-12)11-22-8-7-16(10-22)20-18(23)15-5-3-14(9-19)4-6-15/h3-6,16H,7-8,10-11H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUSMFCOBUCDBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(C2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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